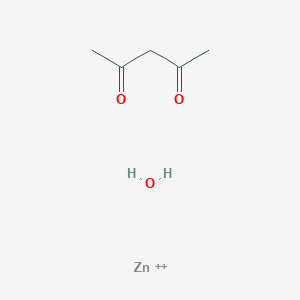

Zinc 2,4-pentanedionate monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C10H14O4Zn⋅H2O

. It is a white to pale cream crystalline solid that is soluble in organic solvents like ethanol and slightly soluble in water . This compound is widely used in various fields due to its stability and reactivity.準備方法

Synthetic Routes and Reaction Conditions: Zinc 2,4-pentanedionate monohydrate can be synthesized through the reaction of zinc oxide or zinc acetate with acetylacetone in the presence of water. The general reaction is as follows:

ZnO+2CH3COCH2COCH3+H2O→Zn(C5H7O2)2⋅H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of zinc salts to a solution of acetylacetone under specific pH and temperature conditions to ensure high yield and purity. The reaction mixture is then filtered, and the product is recrystallized from an appropriate solvent .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents, although this is less common.

Substitution: This compound can participate in ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Strong reducing agents such as lithium aluminum hydride.

Substitution: Various ligands like phosphines or amines under mild conditions.

Major Products Formed:

Oxidation: Zinc oxide and other zinc salts.

Reduction: Zinc metal and acetylacetone.

Substitution: New zinc complexes with different ligands.

科学的研究の応用

Scientific Research Applications

Zinc 2,4-pentanedionate monohydrate has been employed in various scientific domains, including:

- Catalysis

- Stabilization of PVC

- Coatings

- Agricultural Chemicals

- Lubricants

Data Tables

| Application Area | Specific Uses |

|---|---|

| Catalysis | Polymerization of olefins, transesterification |

| PVC Stabilization | Enhances thermal stability |

| Coatings | Glass coatings, surface treatments |

| Agricultural Chemicals | Pesticide formulations |

| Lubricants | Additive for improved performance |

Case Studies

-

Polymerization Studies

- A study demonstrated the effectiveness of this compound as a catalyst for olefin polymerization, resulting in higher yields compared to traditional catalysts. The mechanism involved the formation of active zinc species that facilitated chain growth under mild conditions.

-

PVC Stabilization Analysis

- Research highlighted the role of this compound in stabilizing PVC against thermal degradation during processing. The study found that the compound significantly reduced the release of harmful gases during heating.

-

Agricultural Efficacy Trials

- Field trials assessed the impact of this compound on crop yield when used as part of a pesticide formulation. Results indicated improved pest control and enhanced growth rates compared to untreated controls.

作用機序

The mechanism by which zinc 2,4-pentanedionate monohydrate exerts its effects involves the coordination of zinc ions with acetylacetonate ligands. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. In biological systems, zinc ions can interact with proteins and enzymes, influencing their structure and function. The pathways involved often include the formation of zinc-protein complexes that are crucial for catalytic activity and structural integrity .

類似化合物との比較

Zinc acetate: Another zinc coordination compound, but with acetate ligands instead of acetylacetonate.

Zinc chloride: A simple zinc salt with chloride ions.

Zinc nitrate: A zinc salt with nitrate ions.

Comparison: Zinc 2,4-pentanedionate monohydrate is unique due to its acetylacetonate ligands, which provide greater stability and solubility in organic solvents compared to zinc acetate, zinc chloride, and zinc nitrate. This makes it particularly useful in organic synthesis and industrial applications where such properties are advantageous[5][5].

生物活性

Zinc 2,4-pentanedionate monohydrate, also known as bis(2,4-pentanedionato)zinc(II) hydrate, is a coordination compound with significant applications in various fields, including catalysis, materials science, and biological research. This article delves into its biological activity, synthesizing findings from diverse studies and sources.

- Chemical Formula : C10H14O4Zn·H2O

- Molecular Weight : 281.60 g/mol

- CAS Number : 14024-63-6

- Melting Point : 136°C to 138°C (decomposition)

- Solubility : Soluble in alcohol; slightly soluble in water

Mechanism of Biological Activity

Zinc compounds play crucial roles in various biological processes. This compound exhibits several biological activities primarily due to its zinc ion content and its ability to form complexes with various biomolecules.

- Antioxidant Properties : Zinc ions are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This property is particularly significant in preventing cellular damage associated with various diseases.

- Enzymatic Function : Zinc is a vital cofactor for numerous enzymes, including those involved in DNA synthesis and repair. The presence of zinc enhances the activity of enzymes like carbonic anhydrase and superoxide dismutase, which are crucial for maintaining cellular homeostasis.

- Cell Signaling : Zinc ions participate in cell signaling pathways, influencing processes such as apoptosis and cell proliferation. The modulation of these pathways can have therapeutic implications in cancer and other diseases.

Study on Cytotoxicity and Antimicrobial Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, suggesting potential applications in cancer therapy:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings :

- Significant reduction in cell viability at concentrations above 50 µM.

- Induction of apoptosis was confirmed through Annexin V staining.

Additionally, the compound exhibited antimicrobial activity against several bacterial strains, including E. coli and S. aureus, highlighting its potential as a therapeutic agent against infections.

Synthesis of Zinc Oxide Nanoparticles

Research has shown that zinc 2,4-pentanedionate can be used to synthesize zinc oxide nanoparticles (ZnO NPs), which have notable antibacterial properties:

- Methodology : ZnO NPs were synthesized via thermal decomposition of zinc 2,4-pentanedionate under controlled conditions.

- Results :

- The nanoparticles displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Characterization techniques such as SEM and XRD confirmed the formation of ZnO with a hexagonal wurtzite structure.

Applications in Drug Delivery Systems

Recent advancements have explored using this compound in drug delivery systems:

- Metal-Organic Frameworks (MOFs) : The compound has been incorporated into nanoscaled zinc pyrazolate MOFs for targeted drug delivery.

- Benefits :

- Enhanced stability and controlled release of therapeutic agents.

- Improved bioavailability due to the biocompatibility of zinc-based materials.

Toxicological Profile

While zinc is an essential trace element necessary for various biological functions, excessive exposure can lead to toxicity. Safety data indicate that this compound may cause skin irritation and respiratory issues upon inhalation or contact:

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

特性

CAS番号 |

14363-15-6 |

|---|---|

分子式 |

C10H14O4Zn |

分子量 |

263.6 g/mol |

IUPAC名 |

zinc;pentane-2,4-dione |

InChI |

InChI=1S/2C5H7O2.Zn/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |

InChIキー |

NHXVNEDMKGDNPR-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C.O.[Zn+2] |

正規SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Zn+2] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。